molecular formula C15H23BrN2O4S2 B7897177 tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate

tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate

Cat. No.: B7897177
M. Wt: 439.4 g/mol
InChI Key: QTECJFYYZNVUEC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23BrN2O4S2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate (CAS No. 1261231-86-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H23BrN2O4SC_{15}H_{23}BrN_{2}O_{4}S with a molecular weight of approximately 439.39 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a sulfonamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the piperidine core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the sulfonamide group : This step often requires the use of sulfonyl chlorides or similar reagents to attach the sulfonamide functionality to the piperidine ring.
  • Bromination : The introduction of the bromine atom at the thiophene position is usually performed using brominating agents under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of related piperidine derivatives. In animal models, these compounds demonstrated effectiveness in reducing seizure activity, particularly in models induced by maximal electroshock, indicating their potential as therapeutic agents for epilepsy .

Histamine H3 Receptor Ligand Activity

Studies have explored the interaction of related compounds with the histamine H3 receptor, which plays a critical role in neurotransmission and cognitive functions. Some derivatives have shown high binding affinities (Ki values ranging from 16.0 to 120 nM) and pro-cognitive effects in behavioral tests . This suggests that this compound may also possess similar properties.

Case Studies

  • Study on Anticonvulsant Activity : A study evaluated various piperidine derivatives in seizure models, finding that certain modifications led to enhanced anticonvulsant effects. The presence of the bromothiophene moiety was crucial for activity enhancement.
  • Histamine Receptor Binding Affinity : Another study focused on synthesizing and testing a series of piperazine derivatives for their affinity towards histamine receptors. Compounds with structural similarities to this compound were highlighted for their promising receptor interactions and cognitive-enhancing effects .

Data Summary

PropertyValue
CAS Number1261231-86-0
Molecular FormulaC15H23BrN2O4SC_{15}H_{23}BrN_{2}O_{4}S
Molecular Weight439.39 g/mol
Antimicrobial ActivityEffective against bacteria
Anticonvulsant ActivitySignificant in seizure models
Histamine H3 Receptor AffinityKi values: 16.0 - 120 nM

Scientific Research Applications

Applications in Scientific Research

  • Pharmacological Studies
    • The compound's structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to the piperidine moiety.
    • Case Study : Research has indicated that similar sulfonamide derivatives exhibit anticonvulsant properties, suggesting that this compound may also possess similar effects.
  • Chemical Biology
    • Investigations into the interaction of this compound with biological macromolecules can provide insights into its mechanism of action.
    • Example : Studies have shown that sulfonamide compounds can inhibit carbonic anhydrase, an enzyme critical for numerous physiological processes.
  • Material Science
    • The unique properties of the compound may allow it to be utilized in the synthesis of new materials, particularly in polymer chemistry where functionalized piperidine derivatives are explored for their mechanical properties.
    • Research Insight : Material scientists are investigating how the incorporation of such compounds can enhance the thermal and mechanical stability of polymers.
  • Synthetic Chemistry
    • The synthesis of tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate serves as a valuable method for teaching advanced organic synthesis techniques.
    • Educational Application : This compound can be used as a model for students to learn about multi-step synthesis and functional group transformations.

Properties

IUPAC Name

tert-butyl 3-[(5-bromothiophen-2-yl)sulfonyl-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)17(4)24(20,21)13-8-7-12(16)23-13/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECJFYYZNVUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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